4-(Pyridin-2-yl)pyrrolidin-3-amine

Description

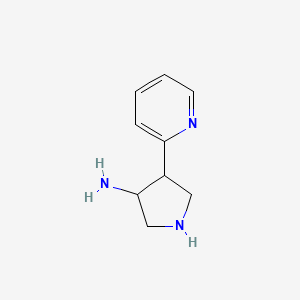

Structure

3D Structure

Properties

CAS No. |

1782198-08-6 |

|---|---|

Molecular Formula |

C9H13N3 |

Molecular Weight |

163.22 g/mol |

IUPAC Name |

4-pyridin-2-ylpyrrolidin-3-amine |

InChI |

InChI=1S/C9H13N3/c10-8-6-11-5-7(8)9-3-1-2-4-12-9/h1-4,7-8,11H,5-6,10H2 |

InChI Key |

ZWQUPFOHGOJKTH-UHFFFAOYSA-N |

SMILES |

C1C(C(CN1)N)C2=CC=CC=N2 |

Canonical SMILES |

C1C(C(CN1)N)C2=CC=CC=N2 |

Origin of Product |

United States |

The Foundational Scaffolds: Pyridine and Pyrrolidine in Modern Chemistry

The pyridine (B92270) ring, a nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, frequently incorporated into a wide array of FDA-approved drugs. rsc.orgresearchgate.net Its heteroaromatic nature imparts unique electronic properties, influencing factors like solubility and the ability to engage in hydrogen bonding, which are critical for drug-receptor interactions. nih.gov The pyridine scaffold's versatility allows for extensive functionalization, enabling chemists to fine-tune the pharmacological profiles of drug candidates. rsc.orgnih.gov This adaptability has led to its presence in drugs targeting a diverse range of diseases. rsc.orgresearchgate.net

Complementing the aromatic pyridine ring is the saturated pyrrolidine (B122466) ring, another nitrogen-containing heterocycle that is a staple in drug discovery. nih.gov The three-dimensional, non-planar structure of the pyrrolidine scaffold provides a significant advantage in modern drug design, allowing for a more comprehensive exploration of chemical space. nih.gov This sp3-rich framework is a key feature of many natural products and bioactive molecules, contributing to their specific and potent biological activities. acs.org The stereochemistry of the pyrrolidine ring is a crucial determinant of its biological function, as different spatial arrangements of substituents can lead to distinct interactions with biological targets. nih.gov

The combination of these two scaffolds in a single molecule, as seen in 4-(Pyridin-2-yl)pyrrolidin-3-amine, creates a unique structural motif with the potential for novel biological activities. The interplay between the planar, electron-deficient pyridine ring and the chiral, three-dimensional pyrrolidine core offers a rich platform for the design of new therapeutic agents.

A Legacy of Success: Amine Functionalized Heterocycles in Medicinal Chemistry

Heterocyclic compounds, particularly those containing nitrogen, are of paramount importance in medicinal chemistry, with over 85% of biologically active compounds featuring a heterocyclic ring. nih.gov The incorporation of an amine functional group onto these heterocyclic scaffolds further enhances their value, as the basic nitrogen atom can participate in crucial ionic interactions with biological targets and improve a compound's pharmacokinetic properties.

The strategic placement of amine groups on heterocyclic rings can significantly impact a molecule's basicity (pKa) and lipophilicity (LogP), two key parameters that govern its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov For instance, the position and number of fluorine atoms relative to the amine in saturated heterocycles can considerably affect these properties. nih.gov

The historical success of amine-functionalized heterocycles as "privileged structures" in drug discovery underscores their importance. These are molecular frameworks that are able to bind to multiple, unrelated classes of protein targets. This promiscuity is often a result of the scaffold's ability to present functional groups in a variety of spatial orientations, a characteristic inherent to many heterocyclic systems.

The Scientific Impetus: Investigating 4 Pyridin 2 Yl Pyrrolidin 3 Amine

Retrosynthetic Analysis of the 4-(Pyridin-2-yl)pyrrolidin-3-amine Core Structure

A retrosynthetic analysis of the 4-(pyridin-2-yl)pyrrolidin-3-amine core structure reveals several key disconnections. The primary disconnection breaks the pyrrolidine ring, suggesting precursors such as 1,4-dicarbonyl compounds or their equivalents, which can undergo condensation with an amine. Another strategic cut can be made at the C-N bonds within the ring, pointing towards cyclization of a linear precursor containing both the amine and the pyridine moieties. Furthermore, disconnection of the pyridine ring from the pyrrolidine core suggests a strategy involving the coupling of a pre-formed pyrrolidine derivative with a suitable pyridine electrophile or vice versa. The amino group at the 3-position can be envisioned as arising from the reduction of a nitro or azide (B81097) group, or through the amination of a suitable precursor. This analysis provides a roadmap for the various synthetic strategies discussed below.

Classical Synthetic Routes to Pyrrolidine Cores Bearing Pyridine Substituents

Classical methods for constructing the pyrrolidine ring often serve as the foundation for synthesizing more complex derivatives. These routes, while sometimes lacking in stereocontrol, are valuable for their simplicity and the availability of starting materials.

Nucleophilic Substitution Strategies for Pyrrolidine Ring Formation

The formation of the pyrrolidine ring can be effectively achieved through intramolecular nucleophilic substitution. Typically, this involves a primary amine attacking an electrophilic carbon center within the same molecule, leading to a 5-exo-tet cyclization. For instance, a common precursor would be a 4-halo-1-amine derivative. The halide acts as a leaving group, which is displaced by the terminal amine to form the heterocyclic ring.

In the context of pyridine-substituted pyrrolidines, this strategy can be adapted by incorporating the pyridine moiety into the linear precursor. For example, a substrate bearing a pyridine ring, a leaving group at the appropriate position, and a primary amine can be cyclized to afford the desired pyrrolidine. The efficiency of these reactions can be influenced by the nature of the leaving group and the reaction conditions. Pyridines with leaving groups at the 2 and 4-positions readily react with nucleophiles via an addition-elimination mechanism. quimicaorganica.orgvaia.com The reaction of 2-phenylsulphonyl-pyrrolidines with various carbon nucleophiles can yield substitution products. colab.ws

Cyclization Reactions for Pyrrolidinone Precursors

Pyrrolidinones are versatile intermediates that can be readily converted to the corresponding pyrrolidines through reduction. The synthesis of pyrrolidinones often involves the cyclization of γ-amino acids or their derivatives. For instance, the lactamization of a γ-amino ester can be induced by heating in the presence of an acid. nih.gov

This approach can be extended to the synthesis of pyridine-substituted pyrrolidines. A γ-amino acid precursor containing a pyridine substituent can be cyclized to the corresponding pyrrolidinone. Subsequent reduction of the lactam carbonyl group, for example using reducing agents like lithium aluminum hydride (LiAlH4), yields the desired pyrrolidine core. The synthesis of 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes and anilines or benzylamines has been reported. nih.gov

| Precursor Type | Reaction | Product | Key Features |

| γ-Amino Acid with Pyridine Substituent | Lactamization | Pyridine-substituted Pyrrolidinone | Formation of a stable lactam intermediate. |

| Pyrrolidinone | Reduction (e.g., with LiAlH4) | Pyridine-substituted Pyrrolidine | Conversion of the carbonyl to a methylene (B1212753) group. |

Advanced and Stereoselective Approaches to 4-(Pyridin-2-yl)pyrrolidin-3-amine

Modern synthetic chemistry offers a plethora of advanced and stereoselective methods for the construction of complex molecules like 4-(pyridin-2-yl)pyrrolidin-3-amine. These methods provide greater control over the three-dimensional arrangement of atoms, which is crucial for biological activity.

Asymmetric Synthesis for Chiral Control in Pyrrolidine Derivatives

Achieving enantiopurity in pyrrolidine derivatives is a significant goal, as different enantiomers can exhibit vastly different biological activities. Asymmetric synthesis employs chiral catalysts, auxiliaries, or reagents to favor the formation of one enantiomer over the other.

Several strategies have been developed for the asymmetric synthesis of pyrrolidines. nih.gov These include the use of chiral pool starting materials, such as proline and its derivatives, which already possess the desired stereochemistry. mdpi.comnih.gov For instance, (S)-prolinol can be a starting point for the synthesis of various chiral pyrrolidine-containing drugs. mdpi.com The development of an asymmetric 'clip-cycle' synthesis has been reported for 2,2- and 3,3-disubstituted pyrrolidines and spiropyrrolidines. whiterose.ac.uk Furthermore, diastereoselective synthesis of densely substituted pyrrolidines can be achieved via a [3+2] cycloaddition reaction. acs.org A rapid and scalable continuous flow protocol has been established for an α-chiral pyrrolidine library. rsc.org

Organocatalytic and Transition Metal-Catalyzed Methodologies for Heterocycle Construction

In recent years, organocatalysis and transition metal catalysis have emerged as powerful tools for the synthesis of heterocyclic compounds, including pyrrolidines. acs.orgorganic-chemistry.org

Organocatalysis utilizes small organic molecules as catalysts, offering an alternative to metal-based catalysts. nih.gov Organocatalytic approaches have been successfully applied to the enantioselective synthesis of pyrrolidines through various reaction cascades. acs.orgrsc.org For example, organocatalytic cascade reactions can be employed for the synthesis of highly substituted pyrrolidines. rsc.org

Transition metal catalysis offers a wide range of transformations for heterocycle synthesis. acs.org Catalysts based on metals like palladium, rhodium, copper, and iridium have been used to construct pyrrolidine rings through various mechanisms, including C-H activation, amination, and cycloaddition reactions. organic-chemistry.orgacs.orgacs.orgorganic-chemistry.orgacs.org For example, copper-catalyzed intramolecular amination of C(sp³)–H bonds provides an effective route to pyrrolidines. organic-chemistry.org Rhodium-catalyzed cyclization of unsaturated amines is another powerful method. acs.org The synthesis of pyrroles from dienyl azides can be catalyzed by transition metals. organic-chemistry.org

| Catalyst Type | Methodology | Advantages |

| Organocatalysts | Asymmetric Michael additions, Aldol reactions, Mannich reactions | Metal-free, often milder conditions, high enantioselectivity. acs.orgnih.govrsc.org |

| Transition Metal Catalysts (Pd, Rh, Cu, Ir) | C-H amination, Cycloadditions, Reductive amination | High efficiency, broad substrate scope, novel reaction pathways. organic-chemistry.orgacs.orgacs.orgorganic-chemistry.orgacs.org |

Synthetic Methodologies for 4-(Pyridin-2-yl)pyrrolidin-3-amine and its Analogs

Advanced Spectroscopic and Structural Elucidation of 4 Pyridin 2 Yl Pyrrolidin 3 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Assignment

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of 4-(Pyridin-2-yl)pyrrolidin-3-amine, enabling the precise assignment of protons and carbons and shedding light on its three-dimensional structure.

Two-dimensional NMR techniques are indispensable for establishing connectivity between atoms. sdsu.edu

COSY (Correlation Spectroscopy) experiments reveal proton-proton (¹H-¹H) couplings, helping to trace the connectivity within the pyrrolidine (B122466) and pyridine (B92270) rings. sdsu.eduresearchgate.net For example, a COSY spectrum would show correlations between adjacent protons on the pyrrolidine ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons. sdsu.edumdpi.com

HMBC (Heteronuclear Multiple Bond Correlation) experiments provide information about longer-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.eduyoutube.com This is crucial for connecting the pyridin-2-yl substituent to the pyrrolidine ring at the C4 position and for assigning quaternary carbons. mdpi.combas.bg

Interactive Data Table: Representative NMR Data for Pyrrolidine Derivatives

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|---|

| 1-phenyl-2-(o-tolyl)pyrrolidine | ¹H | 7.22 | d | 7.4 |

| 6.44 | d | 8.2 | ||

| 4.86 | d | 8.2 | ||

| ¹³C | 147.3 | |||

| 62.8 | ||||

| 49.2 | ||||

| 6-(((3R,4R)-4-(2-((2,2-Difluoro-2-(2,3-difluorophenyl)ethyl)amino)ethoxy)pyrrolidin-3-yl)methyl)-4-methylpyridin-2-amine | ¹H | 2.35 | s | |

| 6.66 | s | |||

| ¹³C | 22.0 | |||

| 159.2 |

The pyrrolidine ring is not planar and can adopt various conformations. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), can be used to determine the through-space proximity of protons, providing insights into the preferred conformation of the pyrrolidine ring and the relative orientation of the pyridine substituent. researchgate.net Variable temperature NMR studies can also reveal information about the dynamics of the molecule, such as the rate of ring puckering or rotation around the C-N bonds. rsc.org For related β-proline oligopeptides, it has been shown that the pyrrolidine ring can exist in either a Cγ-endo or Cγ-exo conformation, and these different puckers can be identified through NMR. frontiersin.org

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of 4-(Pyridin-2-yl)pyrrolidin-3-amine. nih.gov High-resolution mass spectrometry (HRMS), often using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) analyzer, can provide a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. rsc.orgnih.gov For example, the calculated mass for the protonated molecule [M+H]⁺ of a similar compound, 1-phenyl-2-(p-tolyl)pyrrolidine, is 238.1590, and the experimentally found value is 238.1586, confirming the formula C₁₇H₂₀N. rsc.org

The fragmentation pattern observed in the mass spectrum (MS/MS) provides valuable structural information. By inducing fragmentation of the parent ion, characteristic daughter ions are produced that can help to identify the different components of the molecule, such as the pyridine and pyrrolidine rings. This analysis is crucial for confirming the connectivity of the atoms within the molecule. acs.org

Interactive Data Table: HRMS Data for a Related Pyrrolidine Compound

| Compound | Ion | Calculated m/z | Found m/z |

|---|---|---|---|

| 1-phenyl-2-(p-tolyl)pyrrolidine | [M+H]⁺ | 238.1590 | 238.1586 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in 4-(Pyridin-2-yl)pyrrolidin-3-amine by detecting their characteristic vibrational frequencies.

N-H stretch: The primary amine (NH₂) and the secondary amine (NH) in the pyrrolidine ring will show characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H stretch: Aromatic C-H stretching from the pyridine ring typically appears above 3000 cm⁻¹, while aliphatic C-H stretching from the pyrrolidine ring is observed below 3000 cm⁻¹.

C=N and C=C stretch: The stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

C-N stretch: The C-N stretching vibrations of the amine groups will be visible in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

For example, the IR spectrum of a similar compound, 1-phenyl-2-(o-tolyl)pyrrolidine, shows peaks at 2967 cm⁻¹ (C-H stretch) and 1599 cm⁻¹ (aromatic C=C stretch). rsc.org

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions of 4-(Pyridin-2-yl)pyrrolidin-3-amine and its Derivatives

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. mdpi.comnih.gov This technique can precisely determine bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of 4-(Pyridin-2-yl)pyrrolidin-3-amine. Furthermore, it reveals the packing of molecules in the crystal lattice and identifies intermolecular interactions, such as hydrogen bonding, which can play a crucial role in the physical properties of the compound. For derivatives of 4-pyrrolidino pyridine, X-ray crystallography has confirmed the molecular structures and revealed that interactions like hydrogen bonding and π-π stacking are important for stabilizing the crystal structures. mdpi.com The pyrrolidine ring in such structures often adopts a "half-chair" conformation. mdpi.com

Chiral Chromatography and Optical Rotation for Enantiomeric Purity Assessment

Since 4-(Pyridin-2-yl)pyrrolidin-3-amine possesses chiral centers, it can exist as enantiomers. Chiral chromatography, particularly high-performance liquid chromatography (HPLC) using a chiral stationary phase, is the primary method for separating and quantifying the enantiomers. researchgate.netacs.org This allows for the determination of the enantiomeric excess (ee) of a sample.

Optical rotation, measured using a polarimeter, is another important technique for characterizing chiral compounds. Each enantiomer will rotate plane-polarized light to an equal but opposite degree. The specific rotation, [α]D, is a characteristic physical property of a pure enantiomer. For instance, a chiral pyrrolidine derivative, 6-(((3R,4R)-4-(2-((2,2-Difluoro-2-(3-fluorophenyl)ethyl)amino)ethoxy)pyrrolidin-3-yl)methyl)-4-methylpyridin-2-amine, was found to have a specific rotation of +6.25 (c 4, MeOH). nih.gov

Interactive Data Table: Compound Names

| Compound Name |

|---|

| 4-(Pyridin-2-yl)pyrrolidin-3-amine |

| 1-phenyl-2-(o-tolyl)pyrrolidine |

| 1-phenyl-2-(p-tolyl)pyrrolidine |

| 4-(2,5-dimethyl-pyrrol-1-yl)pyridine |

| 6-(((3R,4R)-4-(2-((2,2-Difluoro-2-(2,3-difluorophenyl)ethyl)amino)ethoxy)pyrrolidin-3-yl)methyl)-4-methylpyridin-2-amine |

| 4-pyrrolidino pyridine |

| 6-(((3R,4R)-4-(2-((2,2-Difluoro-2-(3-fluorophenyl)ethyl)amino)ethoxy)pyrrolidin-3-yl)methyl)-4-methylpyridin-2-amine |

Computational Chemistry and Theoretical Investigations of 4 Pyridin 2 Yl Pyrrolidin 3 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 4-(Pyridin-2-yl)pyrrolidin-3-amine. These calculations provide a detailed picture of the molecule's electron distribution, which is fundamental to its chemical behavior.

Key electronic properties and reactivity descriptors that can be derived from these calculations include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO are critical for understanding a molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For instance, a molecule with a lower energy gap is more polarizable and is considered a softer molecule, which can enhance its reactivity. researchgate.net

Electron Density and Electrostatic Potential Maps: These maps visualize the electron distribution and regions of positive and negative electrostatic potential within the molecule. This information is crucial for predicting sites susceptible to nucleophilic or electrophilic attack and for understanding non-covalent interactions.

The analysis of these quantum chemical parameters offers insights into the molecule's electronic characteristics and potential for engaging in chemical reactions. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Flexibility of 4-(Pyridin-2-yl)pyrrolidin-3-amine

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. For 4-(Pyridin-2-yl)pyrrolidin-3-amine, MD simulations can provide a detailed understanding of its conformational landscape and flexibility, which are crucial for its interaction with other molecules, including biological targets.

The pyrrolidine (B122466) ring, a core component of the molecule, is known to adopt various puckered conformations. researchgate.net MD simulations can explore the energy landscape of these different conformations and determine their relative populations at equilibrium. researchgate.net The flexibility of the bond linking the pyrrolidine and pyridine (B92270) rings, as well as the orientation of the amine substituent, can also be investigated.

Key insights from MD simulations include:

Conformational Preferences: Identification of the most stable, low-energy conformations of the molecule in different environments (e.g., in a vacuum or in a solvent).

Flexibility and Dynamics: Analysis of the range of motion of different parts of the molecule, including bond rotations and ring puckering. This is often quantified by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions over the simulation trajectory. nih.gov

Solvent Effects: Understanding how the presence of a solvent, such as water, influences the conformational preferences and dynamics of the molecule.

MD simulations can be particularly valuable when studying the interaction of 4-(Pyridin-2-yl)pyrrolidin-3-amine with a biological target, as they can reveal how the ligand adapts its conformation to fit into a binding site and the stability of the resulting complex over time. researchgate.netmdpi.com

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States in its Synthesis or Derivatization

Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of chemical reactions, including those involved in the synthesis and derivatization of heterocyclic compounds like 4-(Pyridin-2-yl)pyrrolidin-3-amine. DFT calculations can be used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, the transition states that connect them.

For the synthesis of the pyrrolidine ring, which is a key structural feature, DFT can elucidate the regio- and diastereoselectivities observed in reactions such as [3+2] dipolar cycloadditions. acs.org By calculating the energies of the transition structures leading to different products, researchers can understand why a particular isomer is formed preferentially. acs.org These calculations can reveal the intricate balance between steric and electronic effects that govern the reaction outcome. acs.org

DFT studies can provide valuable data on:

Reaction Pathways: Proposing and evaluating plausible step-by-step mechanisms for the formation or further reaction of 4-(Pyridin-2-yl)pyrrolidin-3-amine.

Thermodynamic and Kinetic Control: Distinguishing between kinetically and thermodynamically favored products by comparing the energies of the transition states and the final products, respectively. nih.gov

These theoretical insights can be used to optimize reaction conditions, predict the outcome of new reactions, and design more efficient synthetic routes. rsc.org

Molecular Docking and Ligand-Protein Interaction Modeling with Theoretical Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For 4-(Pyridin-2-yl)pyrrolidin-3-amine, molecular docking can be employed to explore its potential as an inhibitor of various enzymes or a ligand for different receptors. This method is instrumental in the early stages of drug discovery for hit identification and lead optimization.

The process involves placing the 3D structure of 4-(Pyridin-2-yl)pyrrolidin-3-amine into the binding site of a protein and evaluating the binding affinity using a scoring function. The results can provide insights into:

Binding Pose: The most likely conformation and orientation of the ligand within the protein's active site.

Binding Affinity: A score that estimates the strength of the interaction between the ligand and the protein, often expressed in kcal/mol. bohrium.com

Key Interactions: Identification of specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. bohrium.com

For example, derivatives of the pyrrolidine scaffold have been docked into the active sites of enzymes like DNA gyrase, topoisomerase IV, and acetylcholinesterase to predict their inhibitory potential. researchgate.netnih.gov Molecular docking studies have also been used to investigate the binding of similar heterocyclic compounds to targets like GlcN-6P synthase. bohrium.com

The data generated from molecular docking can be visualized to understand the structure-activity relationship (SAR) and guide the design of new derivatives with improved binding affinity and selectivity.

| Parameter | Description |

| Binding Pose | The predicted 3D orientation of the ligand in the protein's active site. |

| Binding Affinity | An estimated measure of the strength of the ligand-protein interaction. |

| Hydrogen Bonds | Key non-covalent interactions between the ligand and protein residues. |

| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and protein. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Biological Activities

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For 4-(Pyridin-2-yl)pyrrolidin-3-amine, QSAR models can be developed to predict its hypothetical biological activities based on its structural features.

The development of a QSAR model involves several steps:

Data Set Collection: A dataset of compounds with known biological activities and structural similarity to 4-(Pyridin-2-yl)pyrrolidin-3-amine is compiled.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the physicochemical properties and structural features of the molecules, are calculated. These can include constitutional, topological, and quantum chemical descriptors.

Model Building: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning techniques like artificial neural networks (ANN), are used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.

Once a validated QSAR model is established, it can be used to:

Predict Biological Activity: Estimate the biological activity of new, untested compounds, including 4-(Pyridin-2-yl)pyrrolidin-3-amine.

Guide Molecular Design: Identify the key structural features that are important for the desired biological activity, thereby guiding the design of more potent analogs. mdpi.com

QSAR studies have been successfully applied to various classes of heterocyclic compounds to predict activities such as enzyme inhibition and anticancer effects. nih.gov

| QSAR Modeling Step | Description |

| Data Set | A collection of molecules with known biological activities. |

| Molecular Descriptors | Numerical values representing the chemical structure and properties. |

| Model Building | Creating a mathematical equation to link descriptors to activity. |

| Validation | Testing the predictive ability of the developed model. |

Structure Activity Relationship Sar Studies and Scaffold Exploitation of 4 Pyridin 2 Yl Pyrrolidin 3 Amine

Design Principles for Modifying the 4-(Pyridin-2-yl)pyrrolidin-3-amine Scaffold

The design of new molecules based on the 4-(pyridin-2-yl)pyrrolidin-3-amine scaffold is guided by several key principles aimed at optimizing their interaction with biological targets. The inherent basicity of the pyrrolidine (B122466) nitrogen and its potential for substitution are critical considerations. nih.gov The non-planar nature of the pyrrolidine ring, known as "pseudorotation," contributes to its value as a scaffold by providing increased three-dimensional coverage. nih.gov

Key Design Considerations:

Pyrrolidine Ring Substitution: The nitrogen atom of the pyrrolidine ring is a primary site for modification, with a significant percentage of FDA-approved drugs containing a pyrrolidine moiety being substituted at the N-1 position. nih.gov

Stereochemistry: The stereochemistry of the substituents on the pyrrolidine ring plays a crucial role in determining the biological activity of the resulting compounds. mdpi.com

Pyridine (B92270) Ring Modification: Alterations to the pyridine ring, including the introduction of various substituents, can significantly impact the molecule's properties and biological interactions. nih.gov

Positional and Substituent Effects on Hypothetical Molecular Recognition and Binding

The position and nature of substituents on the 4-(pyridin-2-yl)pyrrolidin-3-amine scaffold have a profound effect on its potential molecular recognition and binding capabilities. The pyridine ring, being a planar aromatic system, can engage in pi-stacking interactions, while the nitrogen atom can act as a hydrogen bond acceptor. nih.gov The pyrrolidine ring, with its sp3-hybridized carbons, allows for the precise spatial arrangement of substituents to interact with specific pockets in a target protein. nih.gov

For instance, in the context of p38 MAP kinase inhibitors, X-ray crystallography has been instrumental in guiding the optimization of a pyrrolo[3,2-b]pyridine core, a related scaffold. nih.gov This structural information allows for a targeted approach to modifying the scaffold to enhance binding affinity and modulate physical properties. nih.gov The introduction of different substituents can alter the molecule's lipophilicity, solubility, and ability to form hydrogen bonds, all of which are critical for effective molecular recognition. nih.gov

Stereochemical Influences on Molecular Recognition and Ligand Binding

The stereochemistry of the 4-(pyridin-2-yl)pyrrolidin-3-amine scaffold is a critical determinant of its biological activity. The chiral centers on the pyrrolidine ring dictate the three-dimensional arrangement of the substituents, which in turn affects how the molecule fits into a binding site. mdpi.com

The synthesis of stereochemically pure pyrrolidine derivatives is often achieved using starting materials like proline or 4-hydroxyproline, which provide a pre-existing chiral center. mdpi.com This ensures the production of optically pure compounds with well-defined stereochemistry. mdpi.com

In the development of CXCR4 chemokine receptor antagonists, a series of (S)-pyrrolidines were synthesized. Among these, the compound with a 3-CH3 substituent demonstrated excellent binding affinity, highlighting the importance of a specific stereochemical configuration for potent activity. nih.gov Similarly, in the design of peroxisome proliferator-activated receptor (PPAR) agonists, cis-3R,4S-configured pyrrolidine derivatives showed combined agonistic activity at both PPARα and PPARγ. nih.gov These examples underscore the profound impact of stereochemistry on molecular recognition and the resulting biological response.

Scaffold Hopping and Bioisosteric Replacement Strategies Utilizing the Pyrrolidine-Pyridine Core

Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery to explore new chemical space, improve compound properties, and circumvent existing patents. nih.gov These approaches involve replacing a central molecular core or specific functional groups with alternatives that maintain or enhance biological activity. nih.gov

The pyrrolidine-pyridine core of 4-(pyridin-2-yl)pyrrolidin-3-amine serves as a versatile starting point for such strategies. For example, the pyrimidine (B1678525) scaffold in a known FABP4 inhibitor was successfully replaced with a pyridazinone framework through bioisosteric replacement analysis. nih.govsemanticscholar.org This led to the development of a new series of inhibitors. nih.govsemanticscholar.org

Computational methods are often employed to identify potential bioisosteric replacements and guide scaffold hopping endeavors. researchgate.net These methods can analyze large databases of molecular fragments to find suitable replacements that mimic the key interactions of the original scaffold. researchgate.net The goal is to design novel molecules that retain the desired biological activity while possessing improved pharmacokinetic or other properties. nih.gov

| Original Scaffold/Fragment | Bioisosteric Replacement | Target | Reference |

| Pyrimidine | Pyridazinone | FABP4 | nih.govsemanticscholar.org |

| Pyrimidine | Pyridine | FABP4 | nih.govsemanticscholar.org |

| Pyrimidine | Benzo[d]thiazole | FABP4 | nih.govsemanticscholar.org |

| Piperidinyl fragments | Various replacements | Butyrylcholinesterase | researchgate.net |

Combinatorial Chemistry and Library Synthesis Approaches Based on 4-(Pyridin-2-yl)pyrrolidin-3-amine

Combinatorial chemistry provides a high-throughput method for generating large libraries of structurally related compounds, which can then be screened for biological activity. nih.govescholarship.org The 4-(pyridin-2-yl)pyrrolidin-3-amine scaffold is well-suited for this approach due to the multiple points of diversification on both the pyrrolidine and pyridine rings.

The "split synthesis" method is a common strategy where a solid-supported starting material is divided into portions, each treated with a different reagent, and then recombined. nih.gov This allows for the rapid creation of a large number of unique compounds. Encoding technologies, where each polymer bead carries a tag that records the synthetic history of the compound attached to it, facilitate the identification of active compounds from the library. nih.gov

Preclinical Pharmacological Investigations and Molecular Mechanisms of 4 Pyridin 2 Yl Pyrrolidin 3 Amine Derivatives

In Vitro Receptor Binding and Enzyme Inhibition Studies for Target Identification

Initial preclinical studies involving derivatives based on the pyrrolidine (B122466) and pyridine (B92270) framework have identified several key molecular targets, predominantly within the protein kinase family. The versatility of this scaffold allows for modifications that can confer high affinity and selectivity for specific enzymes. nih.govgoogle.com

Research into pyrrolo[2,3-d]pyrimidine derivatives, which share structural similarities, has demonstrated potent inhibition of Janus Kinases (JAKs), particularly JAK1. nih.govgoogle.com These kinases are crucial mediators in the signaling pathways of cytokines involved in autoimmune diseases like rheumatoid arthritis. nih.gov

Another major target identified for related structures is Protein Kinase B (PKB/Akt). Optimization of a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines, which are structurally related to the core molecule, led to the discovery of nanomolar inhibitors of PKB. These inhibitors are ATP-competitive and show significant selectivity over the related kinase PKA. nih.gov Deregulation of the PKB signaling pathway is a common feature in many cancers, making its inhibitors promising as potential antitumor agents. nih.gov

Furthermore, screening of a 3-aminopyridin-2-one based fragment library identified inhibitors of the mitotic kinase Monopolar Spindle 1 (MPS1) and the Aurora kinase family, both of which are attractive targets for cancer therapy. nih.gov Derivatives of N-phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine have been identified as potent inhibitors of MAPK-interacting kinase 2 (Mnk2), a key enzyme in the eIF4E-mediated oncogenic pathway. nih.gov

In a different therapeutic area, derivatives of 1,2,4-oxadiazole (B8745197) pyrrolidine have been shown to inhibit bacterial DNA gyrase and topoisomerase IV. frontiersin.org Additionally, certain pyrrolidine sulfonamide derivatives act as inhibitors of Dipeptidyl Peptidase-IV (DPP-IV), a target for type 2 diabetes treatment. frontiersin.org

Cell-Based Assays for Target Engagement and Downstream Pathway Modulation

Cell-based assays have been instrumental in confirming that the in vitro enzyme inhibition observed with 4-(pyridin-2-yl)pyrrolidin-3-amine derivatives translates into functional effects within a cellular context. These assays provide evidence of target engagement and modulation of downstream signaling pathways.

For instance, potent and orally bioavailable inhibitors of PKB, derived from the 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide series, have been shown to modulate biomarkers of PKB signaling in vivo. nih.gov Similarly, representative inhibitors of Mnk2 were found to reduce the levels of phosphorylated eukaryotic translation initiation factor 4E (eIF4E) in MV4-11 acute myeloid leukemia cells. nih.gov This demonstrates direct engagement of the Mnk target and modulation of its downstream substrate. The studies also revealed that this pathway modulation leads to the downregulation of the anti-apoptotic protein Mcl-1 and cleavage of poly(ADP-ribose)polymerase (PARP), indicating the induction of apoptosis. nih.gov

In the context of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibition, a target for Parkinson's disease, cell-based assays have been crucial. For example, pyrrolo[2,3-d]pyrimidine derivatives have been evaluated for their ability to inhibit LRRK2 autophosphorylation at serine 935 (pSer935) in cellular models. acs.org

Biochemical Characterization of Molecular Interactions (e.g., K_D, IC_50 values for target binding)

The potency of these derivatives against their identified targets is quantified through biochemical assays that determine key parameters like the half-maximal inhibitory concentration (IC₅₀) and the dissociation constant (K_D).

Derivatives targeting protein kinases have shown significant potency. For example, optimization of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines yielded inhibitors of PKBβ with IC₅₀ values in the nanomolar range. nih.gov Specifically, compound 2 (CCT128930) , a 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine, was identified as a potent ATP-competitive inhibitor of PKBβ. nih.gov

In the pursuit of Mnk2 inhibitors, a series of N-phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine derivatives were synthesized and identified as potent inhibitors. nih.gov For LRRK2 inhibitors, both enzymatic and cell-based IC₅₀ values have been reported. The 1,3-dimethyl substituted regioisomer 32 showed a LRRK2-pSer935 IC₅₀ value of 190 nM for the wild-type enzyme. acs.org

The table below summarizes the inhibitory activities of selected derivatives against their respective targets.

| Compound Class/Derivative | Target Enzyme | IC₅₀ / K_i Value | Reference |

| 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine (CCT128930) | PKBβ | Potent, nanomolar range | nih.gov |

| 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one (Amrinone analogue) | MPS1, Aurora Kinases | K_i values reported | nih.gov |

| Pyrrolo[2,3-d]pyrimidine-derived oxolan-3-yl derivatives (44 and 45) | LRRK2 | High potency reported | acs.org |

| N-Phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine derivatives | Mnk2 | Potent inhibition | nih.gov |

| 1,2,4-oxadiazole pyrrolidine derivative (22c) | E. coli DNA gyrase | 120 ± 10 nM | frontiersin.org |

| Pyrrolidine sulfonamide derivative (23d) | DPP-IV | 11.32 ± 1.59 μM | frontiersin.org |

| (S)-pyrrolidine derivative (51a, R¹ = 3-CH₃) | CXCR4 Receptor | 79 nM | nih.gov |

Elucidation of Molecular Mechanism of Action at the Subcellular and Protein Level

Understanding the molecular mechanism of action involves characterizing how these compounds interact with their target proteins at an atomic level. Techniques like X-ray crystallography and molecular modeling are pivotal in this endeavor.

For the PKB/Akt inhibitors, studies have confirmed that they act as ATP-competitive inhibitors, meaning they bind to the ATP-binding site of the kinase, preventing the natural substrate from binding and thus inhibiting kinase activity. nih.gov Similarly, molecular docking studies on pyrrolo[2,3-d]pyrimidin-4-amine derivatives as JAK1 inhibitors have been performed to understand their binding interactions within the kinase domain. nih.gov These studies revealed key hydrogen bond interactions with residues such as Glu957 and Leu959 in the JAK1 active site. nih.gov

X-ray crystallography has been used to elucidate the binding mode of 3-aminopyridin-2-one-based fragments to MPS1 and Aurora kinases. nih.gov These structural studies have identified crucial interactions with a conserved lysine (B10760008) residue and have highlighted regions of the kinase that can be targeted to enhance activity and selectivity. nih.gov

For inhibitors of Mnk2, mechanistic studies at the cellular level showed that they function by reducing the phosphorylation of eIF4E, a critical step for its oncogenic activity. nih.gov This inhibition of phosphorylation leads to downstream effects, including the induction of apoptosis. nih.gov

Early-Stage In Vivo Proof-of-Concept Studies in Animal Models for Target Validation

Following promising in vitro and cell-based results, lead compounds are advanced into early-stage in vivo studies in animal models. These studies are designed to demonstrate that the compound can engage its target in a living organism and to understand its pharmacokinetic and pharmacodynamic properties, rather than to prove efficacy or safety.

A key goal of these early in vivo studies is to confirm that the drug reaches its target and exerts the expected molecular effect. For example, representative compounds from the 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide series, which inhibit PKB, were shown to modulate biomarkers of PKB signaling in vivo. nih.gov This provides crucial evidence of target engagement in a complex biological system.

In the context of filarial infections, a series of substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines were evaluated in jirds chronically infected with Litomosoides sigmodontis. nih.gov Compound 31 from this series demonstrated macrofilaricidal efficacy, confirming the in vivo activity of this chemical class. nih.gov

Understanding the relationship between the concentration of the drug in the body over time (pharmacokinetics) and its biological effect (pharmacodynamics) is critical for drug development.

Early PK studies on 4-amino-4-benzylpiperidines revealed that while they were active in cellular assays, they underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability. nih.gov This finding prompted further chemical modifications to improve the compounds' drug-like properties, leading to the development of the more stable 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides. nih.gov

For the macrofilaricidal compounds, the in vivo efficacy of derivatives 31 and 32 appeared to be driven by the maximum plasma concentration (C_max), despite having relatively modest pharmacokinetic profiles in rodents. nih.gov The lead Mnk2 inhibitor, compound 7k , was found to possess desirable pharmacokinetic properties and oral bioavailability, making it a suitable candidate for further development. nih.gov In contrast, some potent LRRK2 inhibitors displayed species-specific differences in their in vivo PK profiles and a tendency for efflux by transporters like P-glycoprotein (P-gp), highlighting challenges that need to be addressed in further optimization. acs.org

Potential Applications and Future Directions in Chemical Biology Research Involving 4 Pyridin 2 Yl Pyrrolidin 3 Amine

Development of 4-(Pyridin-2-yl)pyrrolidin-3-amine as a Chemical Probe for Biological Research

A chemical probe is a small molecule used to study and manipulate a biological system by interacting with a specific target, such as a protein. The development of 4-(pyridin-2-yl)pyrrolidin-3-amine as a chemical probe is a promising avenue of research. The rationale for this lies in the structural features of the molecule. The 3-aminopyrrolidine (B1265635) moiety can serve as a versatile scaffold for the introduction of various functional groups, including reporter tags (e.g., fluorophores, biotin) or reactive groups for target engagement.

The pyridine (B92270) ring, with its nitrogen atom, can act as a hydrogen bond acceptor and participate in π-stacking interactions, which are crucial for molecular recognition by protein targets. Furthermore, the stereochemistry of the pyrrolidine (B122466) ring can be systematically varied to probe the chiral environment of protein binding pockets.

The design of a chemical probe based on 4-(pyridin-2-yl)pyrrolidin-3-amine would involve the synthesis of a library of derivatives with systematic modifications to both the pyrrolidine and pyridine rings. These derivatives would then be screened against various biological targets to identify a lead compound with high affinity and selectivity. Subsequent optimization would focus on improving its properties as a probe, such as cell permeability and target engagement in a cellular context.

Role of the 4-(Pyridin-2-yl)pyrrolidin-3-amine Scaffold in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) is a powerful strategy for the identification of lead compounds for drug development. It involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. The 4-(pyridin-2-yl)pyrrolidin-3-amine scaffold is an ideal candidate for inclusion in fragment libraries.

Its relatively low molecular weight and the presence of both a 3D (pyrrolidine) and a 2D (pyridine) structural element make it a "3D-rich" fragment, a desirable characteristic for exploring the often complex and undulating surfaces of protein binding sites. The pyrrolidine ring provides a non-planar structure that can access regions of chemical space that are not well-covered by traditional, more planar aromatic fragments. organic-chemistry.orgnih.gov

The primary amine on the pyrrolidine ring and the nitrogen on the pyridine ring provide key interaction points for binding to protein targets. These groups can be readily modified to explore the structure-activity relationship (SAR) and to grow the fragment into a more potent lead compound. The synthesis of a library of analogs of 4-(pyridin-2-yl)pyrrolidin-3-amine with variations in the substitution pattern on both rings would be a valuable resource for FBDD campaigns against a wide range of targets.

| Feature | Relevance to FBDD |

| Low Molecular Weight | Adheres to the "Rule of Three" for fragments. |

| 3D-Rich Scaffold | Allows for better exploration of complex protein binding sites. organic-chemistry.orgnih.gov |

| Hydrogen Bond Donors/Acceptors | Provides key interaction points for target binding. |

| Synthetic Tractability | Enables rapid generation of analog libraries for SAR studies. |

Integration of 4-(Pyridin-2-yl)pyrrolidin-3-amine into Covalent Inhibitor Design or Proteolysis Targeting Chimeras (PROTACs)

The 3-aminopyrrolidine moiety of 4-(pyridin-2-yl)pyrrolidin-3-amine provides a convenient handle for the development of both covalent inhibitors and proteolysis targeting chimeras (PROTACs).

Covalent Inhibitors: Covalent inhibitors form a stable, covalent bond with their target protein, leading to irreversible inhibition. The primary amine of the 3-aminopyrrolidine can be functionalized with a weakly electrophilic "warhead" that can react with a nucleophilic amino acid residue (e.g., cysteine, serine, lysine) in the binding site of a target protein. The pyridinylpyrrolidine scaffold would serve as the recognition element that directs the warhead to the specific target.

PROTACs: PROTACs are bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The 3-aminopyrrolidine group of 4-(pyridin-2-yl)pyrrolidin-3-amine could be used as a point of attachment for a linker connected to a known E3 ligase-binding motif. The pyridinylpyrrolidine part of the molecule would be responsible for binding to the protein of interest that is to be degraded.

Future Methodological Advancements in the Synthesis and Derivatization of 4-(Pyridin-2-yl)pyrrolidin-3-amine

The synthesis of 4-(pyridin-2-yl)pyrrolidin-3-amine and its derivatives is a key area for future research. While general methods for the synthesis of substituted pyrrolidines and pyridines are well-established, the development of efficient and stereoselective routes to this specific scaffold is crucial for its application in chemical biology. google.comnih.govsci-hub.se

Future advancements could focus on:

Asymmetric Synthesis: Developing catalytic asymmetric methods to control the stereochemistry of the pyrrolidine ring, which is critical for optimizing interactions with chiral biological targets. acs.org

Diversity-Oriented Synthesis: Creating synthetic routes that allow for the rapid generation of a diverse library of analogs with variations at multiple positions on both the pyrrolidine and pyridine rings.

Late-Stage Functionalization: Developing methods to introduce functional groups onto the scaffold at a late stage in the synthesis, which would facilitate the rapid generation of chemical probes and other tool compounds.

Emerging Research Areas for Pyrrolidine- and Pyridine-Containing Scaffolds in Chemical Biology

The combination of pyrrolidine and pyridine rings in a single molecule opens up new avenues of research in chemical biology. The pyrrolidine ring is a key structural motif in many natural products and FDA-approved drugs, valued for its sp³-rich character and its ability to introduce conformational rigidity. organic-chemistry.orgnih.gov The pyridine ring is also a privileged scaffold in medicinal chemistry, known for its ability to improve the physicochemical properties of drug candidates and to participate in key binding interactions. tandfonline.com

Emerging research areas for scaffolds like 4-(pyridin-2-yl)pyrrolidin-3-amine include:

Targeting Protein-Protein Interactions (PPIs): The 3D shape and diverse chemical functionality of this scaffold make it well-suited for the challenging task of designing small molecules that can disrupt or stabilize PPIs.

Development of Allosteric Modulators: The ability to access complex 3D chemical space could enable the discovery of allosteric modulators that bind to sites on a protein that are distinct from the active site.

DNA-Encoded Libraries (DELs): The development of DNA-compatible synthetic routes to 4-(pyridin-2-yl)pyrrolidin-3-amine derivatives would allow for the creation of vast libraries of compounds for screening against a wide range of biological targets.

| Research Area | Potential Contribution of the 4-(Pyridin-2-yl)pyrrolidin-3-amine Scaffold |

| Protein-Protein Interactions | 3D structure can mimic key features of protein secondary structures. |

| Allosteric Modulation | Ability to bind to complex and often hydrophobic allosteric sites. |

| DNA-Encoded Libraries | Tractable scaffold for the synthesis of large, diverse libraries. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(Pyridin-2-yl)pyrrolidin-3-amine?

- Methodological Answer : A prevalent approach involves cyclocondensation reactions between pyridine derivatives and pyrrolidine precursors. For example, analogous compounds (e.g., pyrimidin-2-amine derivatives) are synthesized using guanidine nitrate and sodium hydroxide in ethanol under reflux (2–4 hours), monitored via thin-layer chromatography (TLC) . Adjusting stoichiometry and reaction time can optimize yields. Purification often employs recrystallization or column chromatography.

Q. How is the purity of 4-(Pyridin-2-yl)pyrrolidin-3-amine typically assessed in laboratory settings?

- Methodological Answer : Purity is evaluated using high-performance liquid chromatography (HPLC) with ≥98% purity thresholds . Complementary techniques include nuclear magnetic resonance (NMR) for structural validation and melting point analysis (e.g., mp 149–152.5°C for related pyridinylamines) . Mass spectrometry (MS) further confirms molecular weight integrity.

Q. What safety protocols are recommended for handling 4-(Pyridin-2-yl)pyrrolidin-3-amine derivatives?

- Methodological Answer : Safety data sheets (SDS) for structurally similar amines (e.g., 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride) recommend:

- Use of flame-resistant lab coats, gloves, and eye protection during synthesis .

- Immediate skin decontamination with water and medical consultation for ingestion or inhalation exposure .

- Storage in ventilated areas away from oxidizers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 4-(Pyridin-2-yl)pyrrolidin-3-amine in cyclocondensation reactions?

- Methodological Answer : Optimization studies on analogous compounds highlight:

- Catalyst selection : Copper(I) bromide enhances coupling efficiency in heterocyclic amine synthesis .

- Solvent systems : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates, while ethanol facilitates reflux-driven cyclization .

- Temperature control : Maintaining 35–80°C prevents side reactions (e.g., decomposition of guanidine nitrate) .

Q. What strategies resolve contradictory spectroscopic data when characterizing novel derivatives of 4-(Pyridin-2-yl)pyrrolidin-3-amine?

- Methodological Answer : Discrepancies in NMR or MS data can arise from regioisomeric impurities or tautomerism. Strategies include:

- Multi-technique validation : Cross-referencing NMR (¹H/¹³C), IR, and HRMS data ensures structural accuracy .

- Crystallographic analysis : Single-crystal X-ray diffraction (e.g., as used for 4-Methyl-3-nitropyridin-2-amine) resolves ambiguities in substituent positioning .

- Computational modeling : Density functional theory (DFT) predicts spectral profiles to align with experimental observations .

Q. How does the stereochemistry of pyrrolidine substituents influence the biological activity of 4-(Pyridin-2-yl)pyrrolidin-3-amine?

- Methodological Answer : Stereochemical variations (e.g., (3R,4S) vs. (3S,4R)) in related pyrrolidinamines modulate receptor binding. For instance:

- Enantiomer-specific assays : Chiral HPLC separates enantiomers for individual bioactivity testing .

- Docking studies : Molecular dynamics simulations predict interactions with targets like GPCRs or enzymes .

- Case Study: (3R,4S)-configured derivatives show enhanced selectivity for kinase inhibition compared to their enantiomers .

Q. What are the key challenges in scaling up the synthesis of 4-(Pyridin-2-yl)pyrrolidin-3-amine for preclinical studies?

- Methodological Answer : Scale-up hurdles include:

- Purification bottlenecks : Transition from column chromatography to industrial-scale recrystallization requires solvent optimization .

- Exothermic reactions : Controlled addition of reagents (e.g., sodium hydroxide) prevents thermal runaway in large batches .

- Regulatory compliance : Documentation of impurity profiles (e.g., genotoxic nitrosamines) per ICH guidelines is critical .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for 4-(Pyridin-2-yl)pyrrolidin-3-amine analogs?

- Methodological Answer : Variations (e.g., mp 99.5–101.5°C vs. 149–152.5°C for pyrimidin-2-ylamines ) may arise from:

- Polymorphism : Recrystallization from different solvents (e.g., ethanol vs. hexane) yields distinct crystalline forms.

- Hydration states : Karl Fischer titration quantifies water content to explain deviations .

- Instrument calibration : Cross-validate using certified reference standards.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.